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molecular formula C14H17NO3 B8330300 Tert-butyl 2-ethynyl-6-methoxyphenylcarbamate

Tert-butyl 2-ethynyl-6-methoxyphenylcarbamate

Cat. No. B8330300
M. Wt: 247.29 g/mol
InChI Key: BHUKKFNQXNWGFW-UHFFFAOYSA-N
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Patent
US08138181B2

Procedure details

To tert-butyl 2-methoxy-6-((trimethylsilyl)ethynyl)phenylcarbamate (4.21 g, 13.2 mmol) in MeOH (30 mL) was added K2CO3 (9.11 g, 65.9 mmol). The reaction was stirred for 30 minutes, then filtered and washed with DCM (50 mL). The combined organic layers were concentrated and diluted with DCM (20 mL), filtered, washed a second time with DCM (50 mL), then concentrated. The residue was purified by flash chromatography through a pad of silica gel with 10:1 Hexane/EtOAc (500 mL), affording the desired product (62%).
Name
tert-butyl 2-methoxy-6-((trimethylsilyl)ethynyl)phenylcarbamate
Quantity
4.21 g
Type
reactant
Reaction Step One
Name
Quantity
9.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]#[C:10][Si](C)(C)C)[C:4]=1[NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].C([O-])([O-])=O.[K+].[K+]>CO>[C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[NH:15][C:16](=[O:22])[O:17][C:18]([CH3:20])([CH3:19])[CH3:21])#[CH:10] |f:1.2.3|

Inputs

Step One
Name
tert-butyl 2-methoxy-6-((trimethylsilyl)ethynyl)phenylcarbamate
Quantity
4.21 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)C#C[Si](C)(C)C)NC(OC(C)(C)C)=O
Name
Quantity
9.11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
ADDITION
Type
ADDITION
Details
diluted with DCM (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed a second time with DCM (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography through a pad of silica gel with 10:1 Hexane/EtOAc (500 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1=C(C(=CC=C1)OC)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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